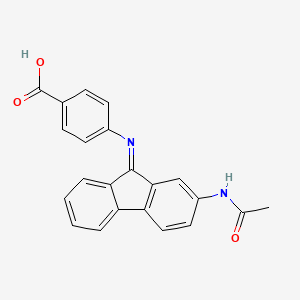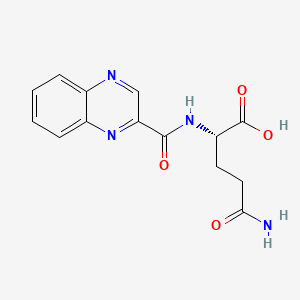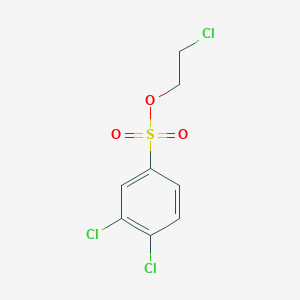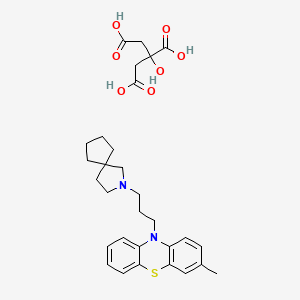
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structural features, including the azaspiro nonane ring and the citrate hydrate component.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate involves multiple steps. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the azaspiro nonane moiety. The final steps involve the methylation of the phenothiazine and the formation of the citrate hydrate.
Preparation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Azaspiro Nonane Moiety: This step involves the reaction of the phenothiazine core with a suitable azaspiro nonane precursor under controlled conditions.
Methylation: The phenothiazine derivative is then methylated using methyl iodide or a similar methylating agent.
Formation of Citrate Hydrate: The final compound is obtained by reacting the methylated phenothiazine with citric acid to form the citrate hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azaspiro nonane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate involves its interaction with various molecular targets, including dopamine receptors. The compound exerts its effects by modulating neurotransmitter activity, leading to changes in neuronal signaling and behavior. The azaspiro nonane ring plays a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate is unique due to the presence of the azaspiro nonane ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenothiazine derivatives and contributes to its specific applications in research and medicine.
Eigenschaften
CAS-Nummer |
6593-04-0 |
|---|---|
Molekularformel |
C30H38N2O7S |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
10-[3-(2-azaspiro[4.4]nonan-2-yl)propyl]-3-methylphenothiazine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H30N2S.C6H8O7/c1-19-9-10-21-23(17-19)27-22-8-3-2-7-20(22)26(21)15-6-14-25-16-13-24(18-25)11-4-5-12-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,7-10,17H,4-6,11-16,18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
PBWXRAVDLZDKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN4CCC5(C4)CCCC5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


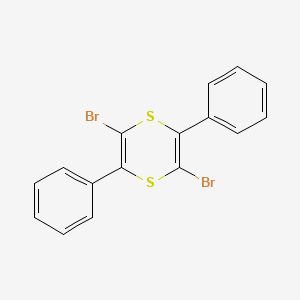

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
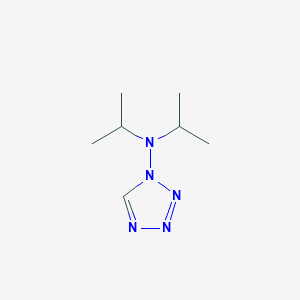
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
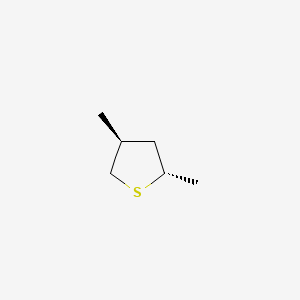

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

